molecular formula C20H28N4O5 B2511621 N-(3,4-dimethoxyphenethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide CAS No. 923184-63-8

N-(3,4-dimethoxyphenethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2511621
CAS No.: 923184-63-8
M. Wt: 404.467
InChI Key: BWCHBSGTWGGVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C20H28N4O5 and its molecular weight is 404.467. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O5/c1-23-18(26)20(22-19(23)27)7-10-24(11-8-20)13-17(25)21-9-6-14-4-5-15(28-2)16(12-14)29-3/h4-5,12H,6-11,13H2,1-3H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCHBSGTWGGVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a compound of interest due to its potential therapeutic applications and unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, featuring a triazaspirodecane moiety and a dimethoxyphenethyl group. Its molecular formula is C20H25N5O5C_{20}H_{25}N_{5}O_{5} with a molecular weight of 399.44 g/mol.

Research indicates that this compound may exert its biological effects through the modulation of mitochondrial permeability transition pores (mPTP). Inhibition of mPTP has been linked to reduced apoptosis in cardiac tissues during ischemic conditions. The compound's structure allows it to interact with the ATP synthase complex, potentially preserving mitochondrial function during stress conditions .

1. Cardioprotective Effects

Studies have demonstrated that compounds similar to this compound exhibit significant cardioprotective properties. In models of myocardial infarction (MI), these compounds have been shown to:

  • Decrease apoptotic rates in cardiac tissues.
  • Improve overall cardiac function during reperfusion.
  • Preserve mitochondrial ATP content despite ischemic conditions .

2. Antioxidant Activity

The antioxidant properties of this compound are noteworthy. It has been found to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress in various cellular models.

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegeneration where oxidative stress plays a critical role. The ability to modulate mitochondrial function could extend protective benefits beyond cardiac tissues.

Case Studies

A recent study investigated the pharmacological profile of a related compound based on the triazaspirodecane scaffold. The findings highlighted:

  • Improved cardiac outcomes in animal models treated with the compound during reperfusion.
  • No significant off-target effects were observed at cellular and mitochondrial levels.

These results underscore the therapeutic potential of this class of compounds in treating ischemic heart diseases .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Cardioprotective EffectsReduced apoptosis; improved cardiac function
Antioxidant ActivityEffective free radical scavenging
Neuroprotective PotentialPreliminary evidence in neurodegeneration models

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